molecular formula C24H15N B14750400 Benzo(b)naphtho(2,3-h)carbazole CAS No. 905-95-3

Benzo(b)naphtho(2,3-h)carbazole

Cat. No.: B14750400
CAS No.: 905-95-3
M. Wt: 317.4 g/mol
InChI Key: STJHWSXBOXDIAD-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbons and Nitrogen-Containing Fused-Ring Systems

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-electron systems often lead to interesting optical and electronic behaviors, making them foundational components in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. nih.gov

The introduction of a nitrogen atom into the PAH framework, creating a nitrogen-containing fused-ring system like Benzo(b)naphtho(2,3-h)carbazole, further modulates these properties. rsc.orgrsc.org The nitrogen atom, being more electronegative than carbon, can alter the electron distribution within the molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning of electronic characteristics is a key strategy in the design of new materials with tailored functionalities. rsc.org Nitrogen-containing PAHs, often referred to as N-heterocyclic aromatic compounds, are also prevalent in many biologically active molecules and pharmaceutical agents. nih.gov

The carbazole (B46965) unit, a key feature of this compound, is a well-known building block in materials science. Carbazole-based materials are often noted for their excellent hole-transporting properties and high thermal stability, making them suitable for applications in optoelectronic devices. nih.gov

Theoretical Significance of the this compound Scaffold

The theoretical importance of the this compound scaffold lies in its potential to serve as a versatile platform for creating advanced materials. The planar structure of the molecule facilitates strong π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The presence of the nitrogen atom provides a site for chemical modification, allowing for the synthesis of a wide range of derivatives with customized properties.

The extensive π-conjugation in this compound is expected to result in strong absorption and emission of light, making it a candidate for use in light-emitting and light-harvesting applications. Theoretical calculations and experimental studies on related N-heterocyclic PAHs have shown that the position and number of nitrogen atoms can significantly impact the photophysical properties of the molecule, including its fluorescence quantum yield and emission wavelength. nih.gov

Below is a table summarizing some of the key molecular descriptors for this compound.

PropertyValueSource
Molecular Formula C₂₄H₁₅N
Average Molecular Mass 317.391 g/mol
CAS Registry Number 905-95-3
logP (octanol-water) 3.387Crippen Estimation
Aqueous Solubility (log10WS) -5.87Calculated
McGowan Volume 164.330 ml/molComputational Model

This data is based on computational models and estimations.

Overview of Current Research Trajectories in Advanced Organic and Materials Chemistry Pertaining to this compound Analogs

Current research is actively exploring the synthesis and characterization of analogs of this compound to further enhance their properties for specific applications. Key research directions include:

Synthesis of Novel Derivatives: Chemists are developing new synthetic routes to create derivatives of this compound with various functional groups attached to the core structure. These modifications aim to improve solubility, tune electronic properties, and enhance performance in devices. nih.gov

Exploration of Optoelectronic Properties: A significant portion of the research focuses on understanding the photophysical properties of these compounds. This includes studying their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities to assess their potential for use in OLEDs, organic solar cells, and organic field-effect transistors. rsc.org

Development of Supramolecular Assemblies: The planar nature of these molecules makes them ideal for forming self-assembled structures through π-π stacking. Researchers are investigating how to control this self-assembly to create well-ordered thin films with improved charge transport characteristics. rsc.org

Computational Modeling: Theoretical studies play a crucial role in predicting the properties of new this compound analogs before they are synthesized. Density functional theory (DFT) and other computational methods are used to calculate molecular geometries, electronic structures, and spectroscopic properties, guiding the design of new materials.

The investigation into this compound and its analogs is a vibrant area of research that bridges fundamental organic chemistry with cutting-edge materials science. The unique combination of a large polycyclic aromatic system with a strategically placed nitrogen atom provides a rich platform for the development of next-generation organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905-95-3

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene

InChI

InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H

InChI Key

STJHWSXBOXDIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4

Origin of Product

United States

Synthetic Methodologies for Benzo B Naphtho 2,3 H Carbazole and Its Advanced Derivatives

Strategic Approaches to the Core Benzo(b)naphtho(2,3-h)carbazole Framework

The construction of the complex, fused-ring system of this compound relies on sophisticated organic synthesis strategies. These approaches are designed to efficiently build the carbazole (B46965) core with the specific annulation required for this particular isomer.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds like this compound. These catalysts facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner, leading to the desired polycyclic aromatic framework. Key metals in this context include palladium, copper, and iron, each offering unique reactivity and catalytic cycles.

Palladium catalysts are extensively used for constructing carbazole frameworks through tandem reactions that involve C-H functionalization and C-N bond formation. nih.gov A common strategy begins with the synthesis of a biaryl amide substrate, which is then subjected to intramolecular cyclization. nih.gov The substitution pattern of the final carbazole product can be precisely controlled by the design of this precursor. nih.gov For instance, the palladium-catalyzed reaction of N-substituted 2-allylaniline (B3051291) derivatives with aryl bromides can lead to the formation of 2-benzylindoline products through an intramolecular alkene aminopalladation followed by reductive elimination. nih.gov This general approach can be extended to create more complex polycyclic systems.

A one-pot telescopic synthesis of benzo[b]carbazoles has been developed, featuring the naphthannulation of indoles as a key step, which is facilitated by an intramolecular furan-olefin Diels-Alder reaction. rsc.org This method has proven to be efficient and versatile across a broad range of substrates. rsc.org Furthermore, cascade reactions catalyzed by palladium, such as alkene carboamination/Diels-Alder sequences, can generate multiple bonds and rings in a single, highly diastereoselective step, offering a rapid route to polycyclic nitrogen heterocycles. nih.gov

Catalyst System Reactants Key Transformation Significance
Pd(OAc)₂ / Cu(OAc)₂2-AcetaminobiphenylIntramolecular C-H functionalization and C-N bond formationForms N-acetylcarbazole, a precursor to carbazoles. nih.gov
Pd(OAc)₂ / DMSO, O₂2-Acetaminobiphenyl derivativeIntramolecular cyclization and subsequent hydrolysisProvides a practical route to functionalized carbazoles like 9H-4-methoxycarbazole. nih.gov
Palladium CatalystN,2-diallylaniline derivativesSequential aminopalladation and carbopalladationSynthesizes tricyclic nitrogen heterocycles. nih.gov
Palladium CatalystBromodienes and amines with pendant alkenesCascade alkene carboamination/Diels-Alder reactionGenerates polycyclic nitrogen heterocycles with high stereocontrol. nih.gov
Pd(PPh₃)₄N-methyl-2-bromoindole-3-carbaldehyde and 2-methyl-1-naphthylboronic acidSuzuki cross-couplingForms a key intermediate for the synthesis of naphtho[a]carbazoles.

This table summarizes various palladium-catalyzed methods for synthesizing carbazole and related polycyclic nitrogen heterocycles.

Copper catalysts are also instrumental in the synthesis of fused carbazole systems. For instance, the use of copper(I) iodide (CuI) as a promoter in the amination reaction between an aminocarbazole and a chloroquinoline derivative leads to a functionalized naphthylamino carbazole. researchgate.net Subsequent cyclization of this intermediate yields linear benzo[h]carbazol[3,2-b] nih.govdp.technaphthyridines in high yields. researchgate.net This method is valued for its straightforwardness, mild reaction conditions, and broad substrate applicability. researchgate.net

Catalyst Reactants Key Transformation Product
CuIAminocarbazole and 2-methyl-4-chloroquinolineAmination and subsequent cyclizationBenzo[h]carbazol[3,2-b] nih.govdp.technaphthyridines researchgate.net

This table highlights a key copper-catalyzed reaction for the synthesis of a benzo-fused carbazole derivative.

Iron catalysis provides an alternative, often more sustainable, approach to the synthesis of nitrogen heterocycles. While specific examples for this compound are not detailed in the provided context, iron catalysts are known to promote annulation reactions. For example, an iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides can produce 2,4-substituted 2H-imidazoles. organic-chemistry.org This type of transformation, involving C-N bond formation, demonstrates the potential of iron catalysts in constructing heterocyclic systems.

Multi-Component Reaction Approaches for Fused Carbazole Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.netnih.gov This approach is particularly valuable for creating densely functionalized molecules. nih.gov For instance, a one-pot, four-component reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane (B149229) can be used to synthesize functionalized pyrroles. researchgate.net A subsequent intramolecular cyclization of the resulting 3-cyanoacetamide pyrrole (B145914) intermediate can then yield benzo[a]carbazole derivatives. nih.gov This two-step process, beginning with an MCR, demonstrates an effective pathway to fused carbazole systems. nih.gov

Reaction Type Components Intermediate/Product Significance
One-pot, four-component reaction1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, malononitrile3-cyanoacetamide pyrroleIntermediate for benzo[a]carbazole synthesis nih.gov
Multi-component [3+2] cycloadditionTetrahydroxanthenones, α-amino acids, isatinsXanthenone fused spiro-pyrrolidine oxindolesDemonstrates the power of MCRs in creating complex, fused heterocycles researchgate.net

This table illustrates the application of multi-component reactions in the synthesis of precursors for fused carbazoles and other complex heterocyclic systems.

Ring Contraction and Fusion Reactions for Polycyclic Nitrogen Heterocycles

Ring contraction and fusion reactions represent another sophisticated strategy for synthesizing complex nitrogen-containing polycycles. An approach to enantioselective synthesis of 1-arylbenzazepines involves an asymmetric migratory ring expansion of smaller cyclic ureas, followed by a stereochemically retentive re-contraction. dp.tech While not directly yielding a carbazole, this methodology showcases the manipulation of ring systems to create complex nitrogen heterocycles.

Post-Synthetic Functionalization and Derivatization of this compound Analogues

Post-synthetic modification is a powerful strategy for fine-tuning the chemical and physical properties of the this compound core structure. These modifications can significantly alter the electronic, optical, and material characteristics of the parent compound, leading to a diverse range of advanced materials.

Heteroatom Incorporation: Phosphole and Silole Fused Systems

The introduction of heteroatoms, particularly phosphorus and silicon, into the polycyclic aromatic framework has been a successful strategy for creating novel materials with unique properties.

One notable example is the synthesis of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, a pentacyclic phosphole. beilstein-journals.orgnih.gov This compound is prepared through the reaction of dichlorophenylphosphine (B166023) with a dilithium (B8592608) intermediate derived from 3,3′-dibromo-2,2′-binaphthyl. beilstein-journals.orgnih.gov The resulting trivalent phosphole serves as a versatile platform for further chemical modifications at the phosphorus atom. beilstein-journals.orgnih.gov For instance, it can be converted to the corresponding phosphine (B1218219) oxide and sulfide (B99878) in high yields (92% and 88%, respectively) by reacting with hydrogen peroxide or elemental sulfur. beilstein-journals.org Furthermore, treatment with methyl triflate yields a phospholium triflate, while reactions with borane (B79455) in THF or chloro(dimethyl sulfide)gold produce a borane complex and a gold complex, respectively. beilstein-journals.org

X-ray crystal analysis of the parent 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole reveals a nearly planar pentacyclic skeleton. beilstein-journals.orgnih.gov This planarity is significant as it influences the electronic and photophysical properties of the molecule. The introduction of the phosphorus atom creates a bridge that fixes the two naphthalene (B1677914) rings in a coplanar arrangement, leading to an extended π-conjugated system. nih.govbeilstein-journals.org This is reflected in the absorption spectrum, which shows a maximum (λmax) at 362 nm, a longer wavelength compared to 2,2′-binaphthyl (λmax = 300 nm). nih.govbeilstein-journals.org Interestingly, the derivatives of this phosphole generally exhibit absorption bands at shorter wavelengths than the parent compound. nih.govbeilstein-journals.org

Another area of exploration is the synthesis of dibenzo[d,d′]naphtho[2,3-b:6,7-b′]disilole and -diphosphole derivatives. nih.gov These molecules feature a naphthalene unit positioned between two silole or phosphole rings. nih.gov The synthesis involves a metal-catalyzed intramolecular dehydrogenative cyclization of corresponding bis(hydrosilane) and bis(hydrophosphine oxide) precursors. nih.gov This strategy of inserting a naphthalene unit between two heterole units has a notable impact on the photophysical properties of the resulting compounds. nih.gov

Compound NameSynthetic PrecursorsKey Reaction Type
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole3,3′-dibromo-2,2′-binaphthyl, dichlorophenylphosphineRing-closure reaction with dilithium intermediate
Dibenzo[d,d′]naphtho[2,3-b:6,7-b′]disilolebis(hydrosilane)Metal-catalyzed intramolecular dehydrogenative cyclization
Dibenzo[d,d′]naphtho[2,3-b:6,7-b′]diphospholebis(hydrophosphine oxide)Metal-catalyzed intramolecular dehydrogenative cyclization

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of the this compound scaffold can be systematically tuned by introducing electron-donating or electron-withdrawing groups. This approach is fundamental in designing materials for specific applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the modification of the π-bridge composition in donor-π-acceptor-π-donor (D-π-A-π-D) type chromophores by replacing ethynylene (alkyne) linkages with E-ethenylene (alkene) linkages, or by substituting dialkylamino electron-donating groups with diarylamino ones, has been shown to increase two-photon absorption cross-sections. acs.org While not directly on the this compound core, this principle of tuning electronic properties through substituent effects is broadly applicable.

In a more direct example, the synthesis of dicyanovinyl (DCV) end-capped oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT) as central cores demonstrates the impact of electron-withdrawing groups. rsc.org These oligomers exhibit excellent thermal stability and their electronic properties are modulated by the fused ring system. rsc.org

The synthesis of such functionalized derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. acs.orgmdpi.com These methods allow for the precise installation of various substituents onto the aromatic core.

Synthesis of Quinone-Fused this compound Derivatives

The fusion of a quinone moiety to the this compound framework introduces a potent electron-accepting unit, which can dramatically alter the electronic and photophysical properties of the parent molecule. This strategy is of interest for creating materials with charge-transfer characteristics suitable for electronic applications.

While specific examples for the direct fusion of a quinone to this compound were not found in the provided search results, the synthesis of related quinone-fused systems and the general methodologies for creating benzo[a]carbazole derivatives provide insight into potential synthetic routes.

For example, a method for synthesizing benzo[a]carbazole derivatives involves the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds using a Brønsted acidic carbonaceous material as a catalyst. nih.gov This reaction proceeds at high temperatures and results in the formation of the benzo[a]carbazole framework. nih.gov This type of intramolecular cyclization could potentially be adapted to create quinone-fused systems by starting with appropriately functionalized precursors.

Another relevant synthetic approach is the palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl to prepare the 6H-dibenzo[b,h]carbazole scaffold. researchgate.net This highlights the utility of palladium catalysis in forming C-N bonds to construct the carbazole core. To synthesize a quinone-fused derivative, one could envision starting with a bromo-amino-binaphthyl precursor that already incorporates a protected quinone functionality.

The synthesis of biaryl compounds, which are precursors to many fused aromatic systems, is often achieved through the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is a powerful tool for creating the carbon-carbon bonds necessary to build up the complex polycyclic structure before the final cyclization step to form the carbazole ring system.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Benzo(b)naphtho(2,3-h)carbazole and its Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid. mdpi.comscirp.orgrsc.org This method has been instrumental in elucidating the detailed molecular geometry, planarity, and intermolecular interactions of this compound and its analogs. mdpi.combeilstein-journals.orgbeilstein-journals.orgmdpi.comunisa.it

Detailed analysis of the crystal structure of these compounds allows for the precise determination of bond lengths and angles. For instance, in a phosphole analog, the P-C bond lengths were determined to be in the range of 1.8224(13) Å to 1.8375(13) Å. beilstein-journals.org The bond angles around the phosphorus atom (C1-P-C2, C1-P-C3, and C2-P-C3) were found to be 89.66(6)°, 104.80(6)°, and 101.53(6)° respectively, indicating a trigonal pyramidal geometry at the phosphorus center. beilstein-journals.org The sum of these bond angles, 295.99°, further confirms the sp³ hybridization of the phosphorus atom. beilstein-journals.orgbeilstein-journals.orgnih.gov

Selected Geometric Parameters of a this compound Analog
ParameterValueReference
P-C1 Bond Length1.8325(13) Å beilstein-journals.org
P-C2 Bond Length1.8224(13) Å beilstein-journals.org
P-C3 Bond Length1.8375(13) Å beilstein-journals.org
C1-P-C2 Bond Angle89.66(6)° beilstein-journals.org
C1-P-C3 Bond Angle104.80(6)° beilstein-journals.org
C2-P-C3 Bond Angle101.53(6)° beilstein-journals.org
Sum of Bond Angles around P295.99° beilstein-journals.orgbeilstein-journals.orgnih.gov

The extended π-conjugated system of this compound and its derivatives is a key determinant of their electronic and photophysical properties. X-ray diffraction studies reveal that the fused ring systems are nearly coplanar. For example, a benzo[f]naphtho[2,3-b]phosphoindole derivative was found to have a mean deviation from planarity of only 0.030 Å for the naphthalene (B1677914) and fused phosphole rings. beilstein-journals.orgbeilstein-journals.orgnih.gov The angle between the two naphthalene ring planes in this analog is a mere 1.64°, significantly smaller than that observed in related nitrogen and antimony analogs. beilstein-journals.orgbeilstein-journals.orgnih.gov However, in some cases, packing forces within the crystal can induce slight warping of the π-conjugated core. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is an indispensable tool for elucidating the structure of complex organic molecules in solution. beilstein-journals.orgmdpi.comunisa.itnist.gov It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H and ¹³C NMR spectroscopy are routinely used to characterize the aromatic framework of this compound and its derivatives. beilstein-journals.orgmdpi.comunisa.itnist.gov The chemical shifts of the protons and carbons in the aromatic region provide a detailed fingerprint of the molecule. For instance, in a series of benzo[f]naphtho[2,3-b]phosphoindoles, the equivalence of the aromatic proton and carbon signals on the two naphthalene rings in the ¹H and ¹³C NMR spectra confirmed the symmetric nature of these derivatives in solution. beilstein-journals.org In another example, the ¹H NMR spectrum of 11-Methyl-11H-naphtho[2,1-a]carbazole showed distinct signals for each of the aromatic protons, with chemical shifts ranging from 7.33 to 8.82 ppm. The corresponding ¹³C NMR spectrum displayed signals for all the aromatic carbons, confirming the proposed structure.

¹H and ¹³C NMR Data for 11-Methyl-11H-naphtho[2,1-a]carbazole
NucleusChemical Shift (ppm)Reference
¹H4.43 (s, 3H, NCH₃), 7.33 (m, 1H, ArH), 7.50–7.71 (m, 4H, 4 × ArH), 7.86 (d, J = 9.2 Hz, 1H, ArH), 7.94 (d, J = 7.6 Hz, 1H, ArH), 8.20 (d, J = 7.8 Hz, 1H, ArH), 8.35 (d, J = 8.7 Hz, 1H, ArH), 8.60 (d, J = 8.7 Hz, 1H, ArH), 8.71 (d, J = 9.2 Hz, 1H, ArH), 8.82 (d, J = 8.3 Hz, 1H, ArH)
¹³C34.4 (NCH₃), 109.0, 114.8, 119.2, 119.5, 119.8, 121.0, 123.5, 125.3, 125.8, 126.1, 126.7, 128.4 (ArCH), 120.7, 122.8, 129.7, 131.1, 131.2, 137.0, 141.6 (ArC)

When the carbazole (B46965) core is modified to include other heteroatoms, such as phosphorus in phosphole analogs, heteroatom NMR becomes a crucial characterization technique. beilstein-journals.orgmdpi.comunisa.it ³¹P NMR spectroscopy provides direct information about the electronic environment of the phosphorus atom. In a study of benzo[f]naphtho[2,3-b]phosphoindoles, the parent phosphole exhibited a ³¹P NMR signal at -13.27 ppm. beilstein-journals.orgbeilstein-journals.org Upon modification of the phosphorus atom, such as oxidation or complexation, a significant downfield shift in the ³¹P NMR signal was observed, with chemical shifts ranging from 22.5 to 39.3 ppm. beilstein-journals.orgbeilstein-journals.org This downfield shift is indicative of a reduction in the electron density at the phosphorus atom. beilstein-journals.org

Ancillary Spectroscopic Techniques for Structural Confirmation

In the comprehensive structural elucidation of complex aromatic compounds like this compound, a suite of ancillary spectroscopic techniques is indispensable. These methods provide orthogonal data that complement nuclear magnetic resonance (NMR) spectroscopy, leading to an unambiguous confirmation of the molecular structure. Among these, Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) are paramount for identifying characteristic functional groups and determining the precise molecular formula, respectively.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. For a polycyclic aromatic amine like this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that signify its key structural features.

The primary vibrational modes for this compound can be categorized as follows:

N-H Stretching: The N-H bond of the secondary amine within the carbazole moiety gives rise to a distinct stretching vibration. Typically, for carbazole and its derivatives, this appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. This peak is a clear indicator of the presence of the carbazole nitrogen.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the fused aromatic rings are consistently observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic system result in a series of sharp absorption bands in the 1400-1650 cm⁻¹ range. The complexity and number of these peaks are characteristic of the extensive aromatic system of the molecule.

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring is typically found in the 1300-1400 cm⁻¹ region.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern of the aromatic rings. These absorptions occur in the 650-900 cm⁻¹ range and can provide valuable information about the arrangement of hydrogen atoms on the periphery of the fused ring system.

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic vibrational modes based on its structure and data from related carbazole compounds are summarized in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretching (Carbazole)3400 - 3500Medium
Aromatic C-H Stretching3000 - 3100Medium
Aromatic C=C Ring Stretching1400 - 1650Strong
C-N Stretching (Carbazole Ring)1300 - 1400Medium
Aromatic C-H Out-of-Plane Bending650 - 900Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, which is a fundamental step in its structural elucidation. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₂₄H₁₅N. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N).

The theoretical exact mass of the neutral molecule is calculated as: (24 * 12.000000) + (15 * 1.007825) + (1 * 14.003074) = 317.120449 u

In practice, mass spectrometry often involves the ionization of the molecule. A common ionization technique is electrospray ionization (ESI), which typically results in the formation of a protonated molecule, [M+H]⁺. The exact mass of this ion would be: 317.120449 + 1.007276 = 318.127725 u

The experimental determination of the m/z (mass-to-charge ratio) of the molecular ion peak in an HRMS spectrum to a value very close to the calculated exact mass provides strong evidence for the proposed molecular formula. One related isomer, 6H-Benzo[b]naphtho[2,3-h]carbazole, has been reported to show a dominant [M+H]⁺ ion at m/z 318.12 in positive mode electrospray ionization, which is consistent with the nominal mass. vulcanchem.com However, high-resolution data would provide the necessary precision to confirm the elemental composition unequivocally.

Compound NameMolecular FormulaCalculated Exact Mass (u)Ionization ModeCalculated m/z ([M+H]⁺)
This compoundC₂₄H₁₅N317.120449ESI Positive318.127725

Theoretical and Computational Investigations of Benzo B Naphtho 2,3 H Carbazole Systems

Density Functional Theory (DFT) Studies on Ground State Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the ground state electronic structure of fused-ring carbazole (B46965) systems. scirp.org By approximating the many-electron problem to a matter of electron density, DFT offers a balance of computational cost and accuracy. scirp.org Functionals such as B3LYP are commonly employed with basis sets like 6-31G+(d,p) to optimize molecular geometries and calculate electronic properties. nih.gov These studies are foundational for understanding the molecule's stability, reactivity, and behavior in electronic devices. The calculated optimized geometric parameters, such as bond lengths and angles, generally show good agreement with available experimental data for related compounds. nih.gov

A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for determining the electronic and optical properties of a material.

For fused carbazole systems like Benzo(b)naphtho(2,3-h)carbazole, calculations consistently show that both the HOMO and LUMO are distributed over the entire π-conjugated core. nih.gov The HOMO typically exhibits π-bonding character, while the LUMO has π*-antibonding character. Visualization of these orbitals, as shown in studies of related molecules, reveals a delocalization across the fused aromatic rings. kobe-u.ac.jpresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and points towards higher chemical reactivity and potential for charge transfer interactions. scirp.orgnih.gov

Table 1: Calculated Frontier Orbital Energies for Representative Fused Carbazole Systems

This table presents typical data for analogous compounds, as specific values for this compound are not publicly available. The values illustrate common ranges observed in DFT studies.

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole Derivative 1-5.45-2.103.35
Carbazole Derivative 2-5.60-2.353.25
Naphthyl-substituted Carbazole-5.30-2.053.25

Data compiled from principles discussed in cited literature. kobe-u.ac.jp

The analysis of frontier orbitals provides insight into the electronic interactions within the molecule. In this compound, the extensive fusion of benzene (B151609) and naphthalene (B1677914) rings with the carbazole moiety creates a large, planar π-conjugated system. This delocalization is the dominant feature of its electronic structure.

In related heterocyclic fused systems, specific orbital interactions, such as the σ–π conjugation found in silole and phosphole units, can significantly lower the LUMO energy level. nih.gov For carbazole derivatives linked to other aromatic systems, like a naphthyl ring, the electronic transitions can have significant charge transfer (CT) character, where electron density moves from the electron-donating carbazole portion to the acceptor moiety upon excitation. kobe-u.ac.jp The nitrogen atom in the carbazole ring inherently influences the electronic distribution, acting as an electron-donating center that enriches the π-system. Natural Bond Orbital (NBO) analysis is a computational technique used to further dissect these interactions, revealing details about intramolecular charge transfer and the stabilization it provides to the molecule. bohrium.com

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe the energy required to remove an electron and the energy released when an electron is added, respectively. These values are directly related to the HOMO and LUMO energies and are critical for predicting the performance of materials in electronic devices.

Studies on a wide range of carbazole derivatives have shown that they generally possess low ionization potentials, typically ranging from 7.2 to 7.6 eV. nih.gov This is a direct consequence of the electron-rich, extended π-system, which stabilizes the resulting radical cation. The IP is a key parameter in predicting the metabolic activation pathways for potentially genotoxic nitrogen-heterocyclic aromatics. nih.gov Fused-ring carbazoles, with their even more extensive conjugation, are expected to have IPs at the lower end of this range. Ab initio calculations have been successfully used to investigate both the ionization potentials and electron affinities of carbazole systems. ibm.com

Table 2: Experimental Ionization Potentials for Selected Carbazole Derivatives

Compound Ionization Potential (eV)
Carbazole ~7.6
7H-Dibenzo[c,g]carbazole (DBC) ~7.3

Data sourced from reference nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. kobe-u.ac.jp It allows for the calculation of electronic excited states, which is essential for predicting and interpreting UV-Visible absorption and emission spectra.

TD-DFT calculations can accurately predict the vertical excitation energies and corresponding oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. kobe-u.ac.jpresearchgate.net For complex molecules like this compound, the spectrum arises from multiple electronic transitions, primarily of π-π* character.

In studies of related naphthyl-substituted carbazoles, TD-DFT calculations have revealed that the lowest-energy absorption band is often dominated by a transition with significant charge transfer (CT) character, specifically from the carbazole moiety to the naphthyl ring. kobe-u.ac.jp The extension of the π-system through the fusion of additional rings is expected to cause a bathochromic (red-shift) in the absorption maxima compared to simpler carbazole molecules. researchgate.net However, the specific topology of the fusion can also lead to blue-shifts, as seen when a naphthalene unit is inserted between two heterole units in certain polycyclic compounds. nih.gov

Table 3: Predicted and Experimental Absorption Maxima (λ_max) for Related Carbazole Systems

Compound System Predicted λ_max (nm) Key Transition Character
Naphthyl-substituted Carbazole ~390 Charge Transfer (CT)
Benzophospholo[3,2-b]carbazole ~400-450 π-π* / CT

Data represents typical values from computational and experimental studies on analogous systems. nih.govkobe-u.ac.jpresearchgate.net

Computational modeling is also used to understand the emissive properties of molecules. After excitation, a molecule relaxes to the lowest vibrational level of the first excited state (S1). The properties of this relaxed S1 state, which can be optimized using TD-DFT, determine the characteristics of the subsequent photoluminescence. Fused-ring carbazoles are a class of materials known for having high photoluminescence quantum yields (ΦF), making them attractive for applications in organic light-emitting diodes (OLEDs). rsc.org

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. While direct, highly accurate prediction of ΦF is computationally challenging, theoretical models can provide critical insights. For instance, calculations can help understand the balance between radiative (light-emitting) and non-radiative decay pathways. Studies have shown that structural modifications can significantly impact the quantum yield. nsf.gov For example, inserting a naphthalene unit between two heterocyclic units in a fused system was found to induce a blue-shift in the emission spectrum but also resulted in a lower fluorescence quantum yield compared to a smaller analogue. nih.gov

Table 4: Experimental Fluorescence Quantum Yields (ΦF) for Various Carbazole Derivatives in Solution

Compound Quantum Yield (ΦF)
N-phenyl carbazole derivative 0.15
N-mesityl carbazole derivative 0.09
Highly conjugated carbazole derivative 0.28

Data sourced from references nih.govnsf.gov.

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For complex polycyclic aromatic systems like benzo-naphtho-carbazoles, computational studies can map out potential energy surfaces, identify intermediates and transition states, and rationalize the observed selectivity.

The synthesis of complex carbazole frameworks often involves multi-step reaction cascades. Computational chemistry allows for a step-by-step investigation of these pathways, providing valuable information on the feasibility of proposed mechanisms.

A prime example where computational elucidation would be invaluable is in transition-metal-catalyzed C-H activation and annulation reactions, a common strategy for constructing carbazole cores. For instance, in the rhodium(III)-catalyzed annulation of 2-arylindoles, different bases can lead to different products, either through C-H alkylation or a full annulation to form a benzo[a]carbazole. acs.org DFT calculations can be employed to model the reaction pathways for both outcomes. By calculating the energies of the intermediates and transition states for each step (e.g., C-H activation, migratory insertion, reductive elimination), a complete energy profile can be constructed.

This profile would reveal the activation energy for each competing pathway, thereby explaining the observed base-controlled regioselectivity. The transition state structures, located as saddle points on the potential energy surface, are of particular interest as they represent the highest energy barrier along the reaction coordinate. Analysis of their geometries can reveal key information about the bonding and steric interactions that govern the reaction's progress.

To illustrate the type of data generated from such a study, a hypothetical reaction profile for a generic metal-catalyzed carbazole synthesis is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometrical Feature
1Reactants (Aryl Indole + Metal Catalyst)0.0-
2Intermediate 1 (C-H Activation)+5.2Formation of a metallacycle
3Transition State 1+21.5Elongated C-C bond formation
4Intermediate 2 (Annulation Product)-15.8Fused ring system coordinated to metal
5Transition State 2 (Catalyst Regeneration)+18.3Breaking of metal-product bond
6Products (Carbazole + Metal Catalyst)-25.0-

This table is a hypothetical representation of data from a computational study on a metal-catalyzed carbazole synthesis and does not represent experimental data for this compound.

The annulation of substituted precursors to form benzo-naphtho-carbazole systems can potentially lead to multiple regioisomers. Predicting and controlling this regioselectivity is a significant challenge in synthetic chemistry. Computational models offer a powerful approach to understanding the factors that govern regioselective outcomes.

For example, in the synthesis of substituted carbazoles, cyclization can occur at different positions on an aromatic ring. By calculating the activation energy barriers for each possible cyclization pathway, computational chemistry can predict the major regioisomer. These calculations can take into account electronic effects (e.g., the electron-donating or -withdrawing nature of substituents) and steric hindrance, providing a detailed rationale for the observed product distribution.

A pertinent example is the synthesis of carbazoles from biaryl azides, where the choice of catalyst can invert the regioselectivity of the cyclization. Computational studies on such a system would involve modeling the reaction with different catalysts and comparing the activation energies for the competing C-H insertion pathways.

The following interactive table illustrates how computational data could be presented to explain regioselectivity in a hypothetical carbazole synthesis.

Precursor Substituent (R)Cyclization PathwayCalculated Activation Barrier (kcal/mol)Predicted Major Isomer
Electron-donating (-OCH3)Pathway A (ortho-cyclization)25.3Isomer B
Pathway B (meta-cyclization)22.1
Electron-withdrawing (-NO2)Pathway A (ortho-cyclization)23.8Isomer A
Pathway B (meta-cyclization)26.5

This table is a hypothetical representation to demonstrate how computational chemistry can be used to predict regioselectivity and does not represent experimental data for this compound.

While stereoselectivity is less commonly a factor in the final aromatized carbazole ring system, it is crucial in many of the synthetic precursors and intermediates. For reactions that establish chiral centers, such as Diels-Alder reactions to form partially saturated carbazole precursors, computational chemistry can predict the stereochemical outcome. nih.gov By calculating the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction), the preferred stereochemical pathway can be determined. These calculations often include analysis of orbital interactions (e.g., secondary orbital interactions) and steric clashes to provide a comprehensive understanding of stereocontrol.

Advanced Opto Electronic Properties and Photophysical Behavior

Comprehensive Analysis of Absorption and Emission Characteristics

The interaction of benzo(b)naphtho(2,3-h)carbazole and its derivatives with light is a key aspect of their functionality. This is primarily investigated through UV-Visible absorption and photoluminescence spectroscopy, which provide insights into the electronic transitions and de-excitation pathways within the molecule.

UV-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Band Shifts

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of photons. For π-conjugated systems like this compound, these transitions are typically π-π* in nature, involving the promotion of an electron from a bonding (π) to an antibonding (π*) molecular orbital.

A study on a related phosphorus-containing analogue, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, showed an absorption maximum (λmax) at 362 nm. nih.govbeilstein-journals.org This is a longer wavelength compared to its less conjugated precursor, 2,2′-binaphthyl (λmax = 300 nm), indicating that the formation of the fused ring system extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govbeilstein-journals.org The absorption spectra of carbazole-based host materials often exhibit distinct bands corresponding to these π-π* transitions. researchgate.net For instance, carbazole (B46965) itself displays characteristic absorption bands in the UV region. nist.govresearchgate.net

The position of the absorption bands can be significantly influenced by the molecular structure. In a series of dibenzo-fused naphthodisiloles and -diphospholes, the longest wavelength absorption band was found to be red-shifted (moved to longer wavelengths) as the π-extension of the aromatic core increased. nih.gov This is a common trend in conjugated systems, as a larger delocalized electron system results in a smaller HOMO-LUMO gap. nih.gov

Photoluminescence Spectroscopy: Emission Maxima, Vibronic Structure, and Stokes Shift

Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as photoluminescence (fluorescence or phosphorescence). The emission spectrum provides information about the energy of the emitted light and the vibrational energy levels of the molecule in its ground state.

Derivatives of benzo[f]naphtho[2,3-b]phosphoindole have been shown to exhibit blue fluorescence in the visible-light region, with emission maxima (λem) ranging from 395 to 426 nm in chloroform. nih.govbeilstein-journals.org The emission spectra often display a vibronic structure, which arises from transitions to different vibrational levels of the electronic ground state. This is evident in the emission spectrum of a dibenzo-fused naphtho[2,3-b:6,7-b′]disilole derivative, which shows an emission maximum at 387 nm with a distinct vibronic peak at 407 nm in dichloromethane. nih.gov

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. It is an important parameter that reflects the extent of geometric relaxation in the excited state. A larger Stokes shift indicates a more significant change in molecular geometry upon excitation. For a series of pyrrolidinone-fused-1,2-azaborines, Stokes shifts were observed to vary depending on the solvent, indicating different degrees of excited-state relaxation in different environments. nih.gov

Luminescence Efficiency and Fluorescence Quantum Yield Determination

The efficiency of the luminescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications in light-emitting devices.

The quantum yield of fused carbazole derivatives can be significantly influenced by their molecular structure. nih.govbeilstein-journals.org For instance, in a study of benzo[f]naphtho[2,3-b]phosphoindole derivatives, a P-methylated cation exhibited the highest quantum yield among the studied compounds. nih.govbeilstein-journals.org Research on other carbazole derivatives has demonstrated the potential to achieve very high fluorescence quantum yields, in some cases approaching 1.00 in solution. researchgate.net However, the solid-state emission efficiency can be different due to intermolecular interactions. researchgate.net

Influence of Structural Modifications and π-Extension on Opto-Electronic Properties

Altering the chemical structure of the this compound core is a powerful strategy to tune its opto-electronic properties. Modifications can include extending the π-conjugated system or introducing various substituent groups.

Extending the π-system, for example, by fusing additional aromatic rings, generally leads to a red-shift in both the absorption and emission spectra. nih.gov This is because the HOMO-LUMO gap decreases with increasing conjugation length. nih.gov The introduction of different functional groups can also have a profound effect. For example, modifying the phosphorus atom in benzo[f]naphtho[2,3-b]phosphoindoles with different substituents resulted in variations in their emission wavelengths and quantum yields. nih.govbeilstein-journals.org Similarly, in a study on naphthalenediimides, the introduction of different benzothiazole-containing groups significantly altered their UV-vis absorption and electrochemical properties. nih.gov

Solvatochromic Effects and Environmental Responsiveness of Fused Carbazole Chromophores

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules.

Fused carbazole chromophores can exhibit solvatochromism, indicating their responsiveness to the polarity of their environment. For instance, a study on nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine demonstrated marked solvatochromic effects. nih.gov The emission spectrum of one of the compounds showed a significant red-shift in more polar solvents, which is indicative of a more polar excited state compared to the ground state. nih.gov This property is particularly relevant for the development of chemical sensors.

Charge-Transfer Characteristics in Donor-Acceptor Architectures

Incorporating this compound as an electron-donating unit in a donor-acceptor (D-A) architecture can lead to interesting charge-transfer (CT) phenomena. In such systems, photoexcitation can lead to the transfer of an electron from the donor (carbazole moiety) to the acceptor, creating a charge-separated state.

The efficiency of this charge transfer is highly dependent on the electronic coupling between the donor and acceptor, which is influenced by the nature of the chemical linker and their relative orientation. rsc.org In a study of bodipy-carbazole dyads, it was found that the linkage position on the bodipy (B41234) acceptor core significantly modulated the photophysical behavior by controlling the rate of photoinduced internal charge transfer. rsc.org The formation of a charge-transfer state can lead to a quenching of the fluorescence of the donor and the appearance of a new, red-shifted emission band corresponding to the charge-transfer state. This is a key principle in the design of materials for organic photovoltaics and other optoelectronic applications. researchgate.netrsc.org

Interactive Data Tables

Table 1: Photophysical Data for Selected this compound Analogues and Related Fused Systems

Compound/DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (cm⁻¹)Reference
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindoleChloroform362--- nih.govbeilstein-journals.org
Phosphine (B1218219) oxide derivative of benzo[f]naphtho[2,3-b]phosphoindoleChloroform-395-- beilstein-journals.org
P-methylated cation of benzo[f]naphtho[2,3-b]phosphoindoleChloroform-426High- nih.govbeilstein-journals.org
Dibenzo-fused naphtho[2,3-b:6,7-b′]disilole derivativeDichloromethane347387, 407 (vibronic)-- nih.gov
Nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine (PFA 2)MeCN-447, 656Very Low3945, 11072 nih.gov

Applications in Advanced Functional Materials

Organic Electronics and Functional π-Electron Materials

The extensive π-electron system of Benzo(b)naphtho(2,3-h)carbazole makes it a prime candidate for use in functional π-electron materials. The systematic understanding of such large, fused heteroaromatic systems is crucial for designing new materials for organic electronics. beilstein-journals.org The core structure, which features a nitrogen atom integrated into a large polycyclic aromatic framework, provides a foundation for materials with tailored electronic properties.

Research into analogous compounds, such as phosphorus-containing polycyclic aromatics, highlights the importance of the fused ring structure. For instance, single-crystal X-ray analysis of a phosphorus analog, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, reveals an almost planar pentacyclic ring system. beilstein-journals.orgbeilstein-journals.org This planarity is critical for effective π-π stacking in the solid state, which facilitates charge transport. In a related nitrogen-containing compound, N-phenyldibenzo[b,h]carbazole, the naphthalene (B1677914) wings are observed to be slightly bent. researchgate.net The planarity and rigidity of the this compound framework are expected to be key determinants of its performance in electronic devices.

The carbazole (B46965) unit is intrinsically electron-rich, making carbazole-based materials excellent candidates for p-type (hole-transporting) semiconductors. nih.govmdpi.com This property arises from the ability of the nitrogen atom's lone pair of electrons to participate in the aromatic π-system, facilitating the movement of positive charge carriers (holes). Numerous carbazole derivatives have been successfully developed and investigated as the p-type layer in organic field-effect transistors (OFETs). nih.govnih.gov Studies on carbazole derivatives containing naphthoimidazole and benzoxazole (B165842) fragments have demonstrated their hole-transporting properties. psu.edu

While carbazole itself is a poor electron transporter, the development of n-type (electron-transporting) materials from this scaffold is an active area of research. N-type behavior can be engineered by attaching strong electron-withdrawing groups to the carbazole core. For this compound, its large, delocalized π-system could potentially be functionalized with appropriate acceptor moieties to induce n-type semiconducting properties, leading to the creation of ambipolar materials capable of transporting both holes and electrons.

The table below summarizes the semiconductor characteristics of representative carbazole-based materials, illustrating the typical performance metrics achieved.

Compound/Material ClassDevice ArchitectureSemiconductor TypeHole Mobility (μh) [cm²/Vs]On/Off RatioReference
D-A-D 2H-benzo[d] beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazole derivativesTop-contact/bottom-gate OFETp-typeNot specifiedNot specified nih.govnih.gov
Diindolocarbazole derivativesOrganic Thin-Film Transistor (OTFT)p-type10⁻⁶ to 10⁻³Not specified
Carbazole-containing naphthoimidazole derivativesElectrographic methodsp-type (hole-transporting)Not specifiedNot specified psu.edu

This table presents data for related carbazole derivatives to illustrate the potential of this class of materials.

Carbazole derivatives are versatile and widely used as building blocks in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com They are frequently employed as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest phosphorescent dye, preventing energy loss. researchgate.net The high thermal stability and good film-forming properties of carbazoles are also highly advantageous for device longevity and performance. mdpi.com The large, rigid structure of this compound would contribute to a high glass transition temperature and morphological stability, making it a promising candidate for a stable host material in high-performance OLEDs. researchgate.netmdpi.com

In the context of Organic Photovoltaics (OPVs), the electron-donating (p-type) nature of the carbazole moiety makes it a suitable component for the donor material in a bulk heterojunction (BHJ) solar cell. nih.gov The broad absorption and good hole mobility of carbazole-based polymers and small molecules contribute to efficient light harvesting and charge extraction. The extended conjugation of this compound is expected to lead to strong absorption in the visible spectrum, a desirable characteristic for OPV applications.

Photoactive Components in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), the sensitizer (B1316253) (dye) is a critical component responsible for light absorption and electron injection. Carbazole is a popular and effective building block for metal-free organic dyes, typically serving as the electron donor (D) in a Donor-π-Acceptor (D-π-A) molecular architecture. nih.gov Its strong electron-donating ability, coupled with its rigid and planar structure, facilitates efficient intramolecular charge transfer upon photoexcitation. amazonaws.comresearchgate.netepa.gov

Advanced Fluorescent Labels and Sensing Platforms

Many polycyclic aromatic hydrocarbons are known for their fluorescent properties, and carbazole derivatives are no exception. They often exhibit strong luminescence, making them suitable for applications as fluorescent labels and in chemical sensors. researchgate.net Research on the phosphorus analog, benzo[f]naphtho[2,3-b]phosphoindole, has shown that its derivatives can emit blue fluorescence with emission maxima (λem) in the range of 395–426 nm. beilstein-journals.org It is expected that this compound and its derivatives would also be highly fluorescent, as the extensive π-conjugation provides a rigid framework that can minimize non-radiative decay pathways.

The photophysical properties of these molecules can be finely tuned by chemical modification. beilstein-journals.org For instance, the introduction of different substituent groups at various positions on the carbazole or naphthyl rings could alter the emission wavelength, quantum yield, and sensitivity to the local environment. This tunability makes this compound a promising scaffold for developing advanced fluorescent probes for detecting specific analytes or changes in environmental conditions like polarity or pH.

The table below shows photophysical data for a related phosphorus analog, demonstrating the characteristic fluorescence of these large, fused systems.

CompoundAbsorption λmax (nm)Emission λem (nm)SolventReference
6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole362-Chloroform beilstein-journals.org
Phosphine (B1218219) oxide derivative-395Chloroform beilstein-journals.org
Phospholium salt derivative-426Chloroform beilstein-journals.org
Boron complex derivative-412Chloroform beilstein-journals.org

This table presents data for a phosphorus analog to illustrate the photophysical potential of this molecular framework.

Engineering of Charge-Transfer Complexes for Specific Electronic Functions

Charge-transfer (CT) complexes are formed by the association of an electron-donating molecule and an electron-accepting molecule. The formation of these complexes introduces new electronic transitions and can dramatically alter the material's properties, leading to high electrical conductivity or non-linear optical behavior. rsc.orgrsc.org

The electron-rich, extensively delocalized π-system of this compound makes it an excellent candidate to act as a strong electron donor in CT complexes. By pairing it with suitable organic acceptors like tetracyanoquinodimethane (TCNQ) or its fluorinated derivatives, it should be possible to form mixed stacks of donors and acceptors. rsc.org The degree of charge transfer in these complexes can be controlled by carefully selecting the donor and acceptor components, thereby tuning the electronic and magnetic properties of the resulting material. The ability to engineer these properties is critical for creating materials with specific functions, such as highly conducting organic solids or components for molecular switches. rsc.orgrsc.org

Structure Property Relationships and Rational Design Principles

Correlation of Molecular Geometry and Electronic Structure with Opto-Electronic Performance

The performance of π-conjugated materials in electronic devices is governed by their molecular geometry and resulting electronic structure. Benzo(b)naphtho(2,3-h)carbazole possesses a large, planar aromatic system, a feature that facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. vulcanchem.com The extensive conjugation across the fused rings leads to a delocalized electron system, which is fundamental to its optical and electrical properties.

In related large heteroacenes, such as derivatives of 6H-dibenzo[b,h]carbazole, X-ray analysis has revealed that the extensive fused ring systems are not perfectly planar, exhibiting slight bending in the naphthalene (B1677914) wings. researchgate.net This subtle deviation from planarity can influence the solid-state packing and, consequently, the bulk charge mobility. For instance, in some phosphole-fused analogues, the degree of planarity is high, with a mean deviation of only 0.030 Å, which is more planar than some N-phenyldibenzo[b,h]carbazole counterparts. researchgate.netbeilstein-journals.org

The electronic structure of such oligomers is highly sensitive to the linkage position of their constituent aromatic units. Studies on naphthalene oligomers end-capped with benzothiophene (B83047) have shown a distinct difference in the electronic structure and field-effect performance between oligomers linked at the α-position versus the β-position. rsc.org This highlights that the precise topology of π-conjugation pathways within the molecular framework is a critical determinant of opto-electronic performance, with α-linked isomers showing significantly higher charge carrier mobility. rsc.org

Influence of Heteroatom Identity and Position on Aromaticity and Conjugation

The electronegativity of the heteroatom is a key factor. A comparative analysis of tricyclic aromatic compounds reveals a trend in triplet energy that correlates with the heteroatom's electronegativity. rsc.org For instance, dibenzofuran (B1670420) (oxygen) and carbazole (B46965) (nitrogen) exhibit the highest triplet energies in their class, followed by compounds containing sulfur, phosphorus, and silicon. rsc.orgnih.gov This suggests that the nitrogen atom in this compound is crucial for maintaining a relatively high triplet energy despite the extended π-system.

Furthermore, extending the π-system by fusing additional rings can have varied effects depending on the nature of the heteroatoms involved. In studies of related dibenzo-fused naphthodisiloles and -diphospholes, where silicon or phosphorus atoms are incorporated, the photophysical properties are significantly altered compared to their carbazole analogues. mdpi.comnih.gov The insertion of a naphthalene unit between two heterole units can lead to blue-shifted absorption and emission, as well as lower fluorescence quantum yields, indicating that the interplay between the heteroatom and the extended aromatic spacer is complex and non-intuitive. mdpi.comnih.gov The strategic placement of heteroatoms can thus be used to modulate the electronic landscape of the molecule.

Systematic Investigation of Substituent Effects on Core Framework Characteristics

The electronic properties of the this compound framework can be precisely tuned through the introduction of functional groups at various positions. The carbazole moiety is particularly amenable to substitution at the 3, 6, and 9 positions, allowing for systematic modification of the core's characteristics. nih.gov

Attaching substituents to the core framework directly alters the electron density of the π-system. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO₂), lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For example, in a study of 5H-dibenz[b,f]azepine derivatives, the presence of an electron-donating -OCH₃ group was found to enhance antioxidant activity, a property linked to the molecule's electronic structure. mdpi.com

The effect of substituents can be complex and position-dependent. In studies on 4-substituted 2-methylbenzothiazoles, the directing effect of the substituent at the 4-position was found to be predominant over the inherent directing power of the heterocyclic nucleus during nitration reactions. researchgate.net This demonstrates that substituents can exert strong local control over reactivity and electronic properties. Research on 3,6-disubstituted carbazoles has shown that adding phenyl moieties lowers the triplet energy compared to the parent carbazole. rsc.orgnih.gov This effect is often correlated with an extension of the π-conjugation, leading to a red-shift in the photoluminescence spectra. bohrium.com

Below is a table summarizing the expected effects of different classes of substituents on the electronic properties of a conjugated carbazole core.

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelExpected Impact on Band Gap
Electron-Donating (EDG) -OCH₃, -NH₂, -AlkylIncreaseMinor ChangeDecrease
Electron-Withdrawing (EWG) -CN, -NO₂, -CF₃Minor ChangeDecreaseDecrease
Extending Conjugation -Phenyl, -VinylIncreaseDecreaseDecrease

This table illustrates general principles of substituent effects on conjugated systems.

Design Strategies for Tunable Absorption and Emission Wavelengths

Fine-tuning the absorption and emission wavelengths of this compound and its derivatives is essential for their application in opto-electronic devices. Several rational design strategies can be employed to achieve this control.

One of the most effective strategies is the extension of the π-conjugated system. As the size of the delocalized electron system increases, the energy gap between the HOMO and LUMO generally decreases, resulting in a bathochromic (red) shift in both absorption and emission spectra. This principle is demonstrated in studies of carbazole and diketopyrrolopyrrole-based oligomers, where gradually elongating the conjugated backbone resulted in a systematic red-shift of the absorption onsets and a corresponding decrease in the optical bandgap. nih.gov For example, extending a series of π-conjugated oligomers from one to five repeating units shifted the absorption onset from 708 nm to 761 nm. nih.gov Similarly, in a series of silole-fused compounds, linear π-extension by introducing a naphthalene bridge resulted in a red-shift of the longest wavelength absorption band. mdpi.comnih.gov

Another powerful strategy is the creation of a donor-acceptor (D-A) architecture within the molecule. By strategically placing electron-donating and electron-withdrawing substituents on the aromatic framework, an intramolecular charge transfer (ICT) can be induced upon photoexcitation. This ICT character typically leads to broad, red-shifted absorption and emission profiles. The degree of the red-shift can be modulated by varying the strength of the donor and acceptor moieties. bohrium.comnih.gov

The following table presents data from related fused aromatic systems, illustrating how structural modifications can tune optical properties.

Compound/SystemStructural ModificationAbsorption λmax (nm)Emission λem (nm)Reference
2,2′-binaphthylParent Structure300- beilstein-journals.org
Benzo[f]naphtho[2,3-b]phosphoindoleP-atom bridging of binaphthyl362412 beilstein-journals.org
Dicyanovinyl end-capped oligomersFused Naphthodithiophene core~480-500~570-600 rsc.org
Carbazole-DPP Oligomer (O1)Short D-A π-Conjugation~550, 605- nih.gov
Carbazole-DPP Oligomer (O5)Elongated D-A π-Conjugation~590, 660- nih.gov

Data is compiled from various sources on related systems to illustrate design principles. beilstein-journals.orgnih.govrsc.org

By combining these strategies—extending π-conjugation, introducing D-A character, and making specific heteroatom substitutions—researchers can rationally design derivatives of this compound with precisely controlled absorption and emission characteristics, paving the way for their use in advanced material applications.

Future Directions and Emerging Research Avenues for Benzo B Naphtho 2,3 H Carbazole Research

Development of Novel and Sustainable Synthetic Routes for Complex Architectures

The synthesis of complex polycyclic aromatic nitrogen heterocycles like Benzo(b)naphtho(2,3-h)carbazole and its derivatives has traditionally been a challenging endeavor. However, recent research has paved the way for more efficient, atom-economical, and environmentally benign synthetic strategies. The focus is shifting from classical multi-step methods to innovative one-pot reactions and the use of sustainable catalysts.

One promising approach involves the use of Brønsted acid catalysts in one-pot cascade benzannulation strategies. google.com These methods allow for the conjugation of densely functionalized aromatic entities in a single synthetic operation, proceeding through mechanisms like pinacol-type rearrangements and intramolecular nucleophilic additions to form the poly-aryl benzo[a]carbazole core. google.com Another sustainable approach utilizes solid acidic catalysts derived from renewable resources, such as sulfonated amorphous carbon from rice husk. nih.gov These catalysts have demonstrated effectiveness in the intramolecular cyclization of precursor molecules to form benzo[a]carbazole frameworks and offer advantages like low cost, low toxicity, high stability, and reusability. nih.gov

Metal-catalyzed reactions continue to be a cornerstone of N-heterocycle synthesis, with a growing emphasis on green catalysis. nih.gov Supported metal catalysts, where the metal is dispersed on a solid support like inorganic or organic matrices, are gaining traction due to their ease of separation and recyclability. beilstein-journals.org For instance, palladium-catalyzed intramolecular amination of precursors like 3-amino-3′-bromo-2,2′-binaphthyl provides a practical route to the 6H-dibenzo[b,h]carbazole scaffold. researchgate.net The development of these catalytic systems, including those based on copper and other transition metals, is crucial for creating diverse and complex carbazole (B46965) architectures under milder and more sustainable conditions. nih.govbeilstein-journals.org

Synthetic StrategyKey FeaturesSustainability Aspect
Brønsted Acid Catalysis One-pot cascade reactions, pinacol-type rearrangement. google.comHigh atom economy, reduced number of synthetic steps. google.com
Solid Acid Catalysis Use of catalysts from renewable resources (e.g., rice husk). nih.govLow cost, low toxicity, reusable catalyst. nih.gov
Supported Metal Catalysis Metal nanoparticles on inorganic/organic matrices. beilstein-journals.orgCatalyst recyclability, reduced metal leaching. beilstein-journals.org
Palladium-Catalyzed Amination Intramolecular cyclization of bromo-amino precursors. researchgate.netEfficient formation of the carbazole ring system.

Exploration of this compound Derivatives in Emerging Materials Technologies

The distinct electronic and photoluminescent properties of the this compound scaffold make its derivatives prime candidates for a variety of emerging materials technologies. Their large, planar aromatic structure facilitates strong π-π stacking, which is advantageous for charge transport in organic electronic devices.

In the realm of organic light-emitting diodes (OLEDs) , carbazole derivatives are widely utilized as host materials for phosphorescent emitters and as high-efficiency fluorescent emitters themselves. The rigid and planar nature of the this compound core, combined with its high triplet energy, makes it particularly suitable for hosting blue phosphorescent emitters, which is a critical challenge in OLED technology.

The development of organic photovoltaics (OPVs) also stands to benefit from the unique properties of these compounds. Carbazole-based polymers have shown promise as electron-donating materials in bulk heterojunction solar cells. The broad absorption spectra and excellent charge-transporting capabilities of appropriately designed this compound derivatives could lead to highly efficient organic solar cells.

Furthermore, the fluorescent properties of these molecules open up possibilities in the field of chemosensors . For instance, a carbazole derivative has been successfully employed as a fluorescent sensor for the detection of nitrite (B80452) ions. nih.gov The principle of fluorescence quenching upon interaction with the analyte allows for sensitive and selective detection. This suggests that functionalized this compound derivatives could be designed to detect a range of chemical species with high specificity and sensitivity.

The unique molecular shape of this compound derivatives has also led to their exploration in liquid crystals . Researchers have successfully synthesized the first benzo[b]carbazole-based liquid crystalline materials, which exhibit a rare nematic phase at room temperature. rsc.org This discovery opens up new avenues for the application of these materials in display technologies and other areas where liquid crystals are employed.

Integration of Advanced Theoretical Modeling for Predictive Material Design

The synergy between experimental synthesis and theoretical modeling is becoming increasingly crucial in the field of materials science. Advanced computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic and photophysical properties of novel materials before their synthesis, thereby guiding the design of molecules with desired functionalities.

For compounds like this compound and its derivatives, theoretical calculations can provide valuable insights into their frontier molecular orbital (HOMO and LUMO) energy levels, absorption and emission spectra, and charge transport characteristics. For example, DFT calculations have been used to understand the electronic structures of related phosphole-fused π-conjugated acenes, revealing how chemical modifications to the core structure influence the HOMO-LUMO gap. researchgate.netnih.gov

This predictive power allows researchers to screen a large number of potential derivatives and identify the most promising candidates for specific applications. For instance, in the context of OLEDs, theoretical modeling can help in designing molecules with optimized HOMO/LUMO levels for efficient charge injection and transport, as well as high triplet energies to confine excitons in the emissive layer. Similarly, for solar cell applications, modeling can aid in designing materials with broad absorption spectra that match the solar spectrum.

The theoretically optimized structure of related dibenzo-fused naphthodisilole has been shown to be completely planar, a key feature for efficient π-stacking and charge transport. nih.gov By systematically studying the structure-property relationships through computational methods, researchers can rationally design and synthesize new this compound derivatives with tailored properties for next-generation electronic and photonic devices.

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry for Functional Devices

The future of materials science lies in the convergence of different scientific disciplines. The integration of this compound research with nanoscience and supramolecular chemistry holds immense potential for the creation of novel functional devices with unprecedented properties.

Supramolecular chemistry , which focuses on the non-covalent interactions between molecules, is key to controlling the self-assembly of this compound derivatives into well-defined architectures. The planar nature of the carbazole core promotes π-π stacking, which can be harnessed to create ordered structures like nanofibers, gels, and liquid crystals. For example, the self-assembly of carbazole-based vinyl-benzoxazole derivatives has been shown to be dependent on the length of attached alkyl chains, leading to the formation of gels with ordered molecular packing. nih.gov Such self-assembled structures can exhibit interesting properties, such as acting as optical waveguides, where light is confined and guided along the supramolecular structure. researchgate.net

The intersection with nanoscience opens up further exciting possibilities. This compound derivatives can be used as building blocks for the bottom-up fabrication of nanomaterials. For instance, they can be functionalized and attached to nanoparticles to create hybrid materials with combined properties. While direct research on this specific compound is emerging, related studies have shown that carbazole derivatives can be used in the synthesis of fluorescent gold nanoparticles. It is also conceivable that these carbazole derivatives could be used to functionalize magnetic nanoparticles, leading to recyclable catalysts or targeted drug delivery systems. jsynthchem.com

The development of functional devices from these interdisciplinary efforts is a key goal. For example, the controlled self-assembly of this compound derivatives on surfaces could lead to the fabrication of highly sensitive chemical sensors or efficient organic field-effect transistors (OFETs). The combination of the unique electronic properties of the carbazole core with the precise control over structure offered by supramolecular and nanoscience approaches will undoubtedly unlock new and exciting applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Benzo(b)naphtho(2,3-h)carbazole derivatives, and how can purity be optimized?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used for synthesizing polycyclic aromatic hydrocarbons (PAHs) like Benzo(b)naphtho[2,3-d]thiophene analogs. For example, Suzuki-Miyaura coupling with arylboronic acids under inert atmospheres (e.g., argon) yields high-purity products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetic acid improves purity (>95%) . Structural confirmation requires X-ray crystallography or NMR (¹H/¹³C) .

Q. How can structural ambiguity in this compound derivatives be resolved experimentally?

  • Methodological Answer : Ambiguities in regiochemistry (e.g., [1,2] vs. [2,3] substitution) are resolved using high-resolution mass spectrometry (HRMS) combined with nuclear Overhauser effect (NOE) NMR experiments. For instance, NOE correlations between aromatic protons clarify spatial arrangements, while single-crystal X-ray diffraction provides definitive bond angles and connectivity .

Q. What analytical techniques are critical for characterizing photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax in dichloromethane) and fluorescence emission spectra (quantum yield via integrating sphere) assess optical behavior. Time-resolved photoluminescence (TRPL) measures excited-state lifetimes, while cyclic voltammetry estimates HOMO/LUMO levels for electronic applications .

Advanced Research Questions

Q. How do this compound isomers differ in environmental persistence, and what analytical workflows distinguish them?

  • Methodological Answer : Isomers like [2,1]BNT, [1,2]BNT, and [2,3]BNT exhibit varying thermal stabilities and environmental half-lives. Gas chromatography-mass spectrometry (GC-MS) with retention indices and tandem MS (MS/MS) fragmentation patterns differentiate isomers. For example, [2,3]BNT elutes later in GC due to higher polarity .

Q. What computational strategies predict the electronic properties of this compound derivatives for organic electronics?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge transport properties. Electron-deficient substituents (e.g., triazine groups) lower LUMO levels, enhancing electron mobility in organic field-effect transistors (OFETs). Comparative studies with benzo-fused analogs (e.g., benzo[b]carbazole) reveal structure-property relationships .

Q. How can conflicting literature data on PAH toxicity be addressed in this compound studies?

  • Methodological Answer : Discrepancies in cytotoxicity data often arise from impurity levels or assay conditions. Standardize testing using OECD guidelines (e.g., Ames test for mutagenicity, zebrafish embryo toxicity assays). Cross-validate results with certified reference materials (e.g., BCR-136R for [2,3]BNT) to ensure reproducibility .

Q. What are the challenges in synthesizing large-scale this compound for device fabrication, and how are they mitigated?

  • Methodological Answer : Scalability issues include low yields in cross-coupling steps and solvent waste. Flow chemistry systems improve reaction efficiency, while green solvents (e.g., 2-methyltetrahydrofuran) reduce environmental impact. Atomic layer deposition (ALD) enables precise thin-film growth for optoelectronic devices .

Data Contradiction and Validation

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent traces. For example, acetic acid recrystallization yields a stable polymorph with a sharp melting point at 185°C .

Environmental and Health Impact

Q. What protocols assess the ecotoxicity of this compound in aquatic systems?

  • Methodological Answer : Follow EPA guidelines for acute toxicity testing using Daphnia magna or algal growth inhibition assays. LC50/EC50 values are determined via probit analysis. Long-term bioaccumulation studies use HPLC-MS to quantify PAH residues in sediment .

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